

An In-depth Technical Guide to Melengestrol Acetate-d3

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Compound of Interest

Compound Name: Melengestrol Acetate-d3

Cat. No.: B1159604

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Melengestrol Acetate-d3**, a deuterated form of the synthetic progestin Melengestrol Acetate (MGA). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. It covers the core physicochemical properties, detailed analytical methodologies, and the role of **Melengestrol Acetate-d3** in quantitative analysis.

Core Physicochemical and Isotopic Data

Melengestrol Acetate-d3 is a stable isotope-labeled version of Melengestrol Acetate, a compound used in veterinary medicine. The incorporation of deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound. The key properties are summarized below.

Property	Value	Source
Chemical Formula	C ₂₅ H ₂₉ D ₃ O ₄	[1]
Molecular Weight	399.54 g/mol	[1][2][3]
Alternate Names	17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione	[1]
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥98% (CP)	
Form	Solid	
Storage Temperature	2-8°C	

For comparison, the properties of the unlabeled Melengestrol Acetate are provided in the table below.

Property	Value	Source
Chemical Formula	C ₂₅ H ₃₂ O ₄	
Molecular Weight	396.52 g/mol	
CAS Number	2919-66-6	
Appearance	Light yellow crystalline powder	
Melting Point	202.0 – 204.0°C	

Experimental Protocols: Quantification in Biological Matrices

Melengestrol Acetate-d3 is primarily used as an internal standard in the quantification of Melengestrol Acetate in various biological samples, particularly in animal tissues, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

The following protocol is a generalized procedure for the extraction of Melengestrol Acetate from animal tissues, where **Melengestrol Acetate-d3** would be introduced as an internal standard at the beginning of the process.

- **Homogenization:** Weigh 10.0 g of the tissue sample (e.g., muscle, fat, liver, kidney). Add 50 mL of acetonitrile saturated with n-hexane, 50 mL of n-hexane, and 1 mL of acetic acid. Homogenize the mixture for 1-2 minutes.
- **Salting Out:** Add 20 g of anhydrous sodium sulfate and homogenize for another 2 minutes.
- **Phase Separation:** Centrifuge the homogenate at 3,000 rpm for 5 minutes.
- **Extraction:** Discard the upper n-hexane layer and collect the acetonitrile layer. Add an additional 50 mL of acetonitrile to the remaining solid residue, homogenize for 2 minutes, and centrifuge again.
- **Pooling and Concentration:** Combine the acetonitrile extracts and adjust the final volume to 100 mL with acetonitrile. Take a 5 mL aliquot of this solution and concentrate it to dryness at a temperature below 40°C.

Solid-Phase Extraction (SPE) Cleanup

To remove interfering substances, the extracted sample undergoes a cleanup step using an octadecylsilanized silica gel cartridge.

- **Cartridge Conditioning:** Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.1 vol% formic acid in methanol (1:4, v/v).
- **Sample Loading:** Dissolve the dried extract from the previous step in a small volume of the conditioning solvent and load it onto the conditioned SPE cartridge.
- **Elution:** Elute the analyte and the internal standard with 15 mL of 0.1 vol% formic acid in methanol (1:4, v/v).
- **Final Preparation:** Collect the entire eluate, concentrate it to dryness, and reconstitute the residue in a suitable solvent for LC-MS/MS analysis, such as a mixture of acetonitrile and 0.1

vol% formic acid.

LC-MS/MS Analysis

The purified extract is then analyzed by LC-MS/MS. The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water, both containing a small amount of formic acid to improve ionization.

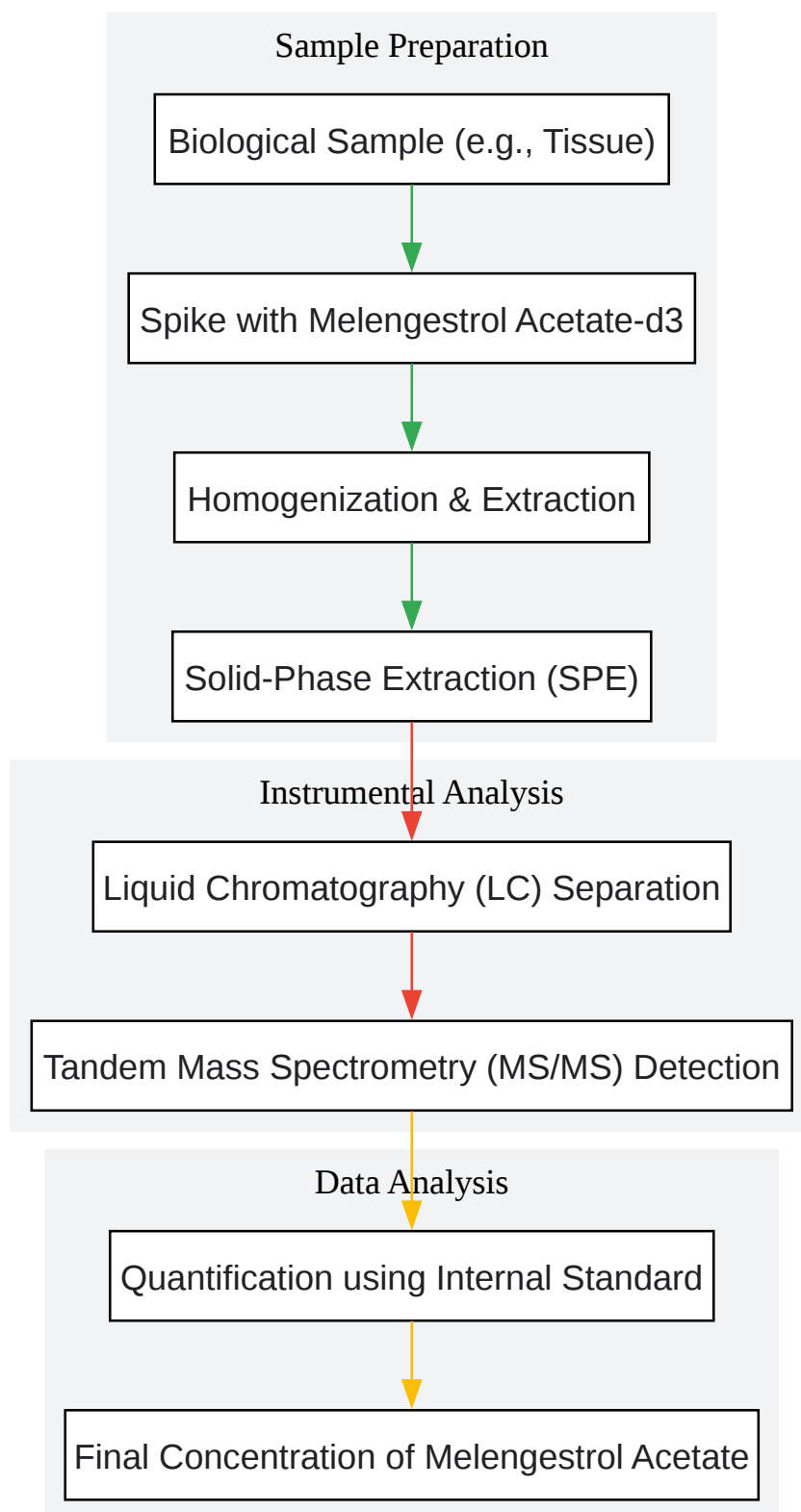
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and the analytes are detected using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Melengestrol Acetate and its deuterated internal standard are monitored for quantification.

Compound	Precursor Ion (m/z)	Product Ions (m/z)
Melengestrol Acetate	397	337, 438
Melengestrol Acetate-d3	400	349, 441

The quantification of Melengestrol Acetate in the sample is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**Melengestrol Acetate-d3**) and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Workflow for Analysis of Melengestrol Acetate using Melengestrol Acetate-d3

The following diagram illustrates the general workflow for the quantitative analysis of Melengestrol Acetate in biological samples using **Melengestrol Acetate-d3** as an internal standard.



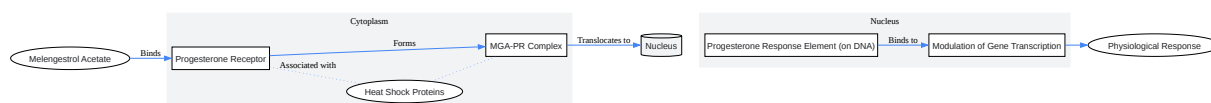
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Caption: Workflow for the quantitative analysis of Melengestrol Acetate.

Mechanism of Action of Melengestrol Acetate

Melengestrol Acetate is a synthetic progestin that acts as an agonist for the progesterone receptor. Its high affinity for this receptor allows it to mimic the effects of the natural hormone progesterone. In veterinary medicine, this action is utilized to suppress estrus and promote growth in cattle. The binding of Melengestrol Acetate to the progesterone receptor initiates a signaling cascade that ultimately leads to the physiological responses associated with progestins. **Melengestrol Acetate-d3**, being structurally and chemically almost identical, is expected to follow the same biological pathways.

The following diagram provides a simplified representation of the progesterone receptor signaling pathway, which is the primary mechanism of action for Melengestrol Acetate.



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Caption: Simplified signaling pathway of Melengestrol Acetate.

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